molecular formula C7H5F3OS B052458 3-(Trifluoromethylthio)phenol CAS No. 3823-40-3

3-(Trifluoromethylthio)phenol

Cat. No. B052458
CAS RN: 3823-40-3
M. Wt: 194.18 g/mol
InChI Key: FRSIRCKEPOPEFZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)phenol is a chemical compound with the molecular formula C7H5F3OS . It is also known by other names such as 3-(trifluoromethylsulfanyl)phenol and 3-[(trifluoromethyl)thio]phenol . The molecular weight of this compound is 194.18 g/mol .


Synthesis Analysis

The synthesis of p-Trifluoromethylthiophenol was achieved from p-hydroxylphenylthiol in DMF initiated by ·CF_3 which was formed from CF_3Br using Na_2S_2O_4 as a stimulant .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)phenol includes a phenol group attached to a trifluoromethylthio group . The InChI code for this compound is InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H . The Canonical SMILES for this compound is C1=CC(=CC(=C1)SC(F)(F)F)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethylthio)phenol include a molecular weight of 194.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . The compound has a Topological Polar Surface Area of 45.5 Ų and a Heavy Atom Count of 12 .

Scientific Research Applications

Electrophilic Trifluoromethylthiolation of Phenols

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline . The functionalization was exclusively para-selective . This process is used to introduce a trifluoromethylthiol group into an organic molecule, often favorably modulating the compounds’ properties .

Preparation of Biologically Interesting SCF3-Analogues

3,4-Dialkyl substituted phenols yielded the corresponding products according to the Mills-Nixon effect, and estrone and estradiol furnished biologically interesting SCF3-analogues . These analogues are of interest in the pharmaceutical and medicinal chemistry industries .

Synthesis of 2,3-Dihydrobenzofuran Derivative

2-Allylphenol gave the expected p-SCF3 analogue, which underwent an addition/cyclization sequence and furnished a new di-trifluoromethylthio substituted 2,3-dihydrobenzofuran derivative . This derivative could have potential applications in organic synthesis and medicinal chemistry.

Production of Bromo-, Iodo-, Nitro- and Benzyl Substituted Products

Additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4 and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products . These products could be used as intermediates in the synthesis of various organic compounds.

Suzuki–Miyaura Coupling with Phenylboronic Acid

The benzyl substituted product of 4-(trifluoromethylthio)phenol underwent Suzuki–Miyaura coupling with phenylboronic acid . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.

Probing the Structure and Function of RNA

A 2’-SCF3 substituted uridine derivative was found to be a powerful label for probing the structure and function of RNA using 19F NMR spectroscopy . This application is particularly relevant in the field of structural biology.

Safety and Hazards

3-(Trifluoromethylthio)phenol is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Future directions for the study of 3-(Trifluoromethylthio)phenol could involve exploring boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could open new viewpoints for future trifluoromethylation reactions .

Mechanism of Action

Target of Action

The primary target of 3-(Trifluoromethylthio)phenol is various substituted phenols . The compound interacts with these phenols through an electrophilic aromatic ring trifluoromethylthiolation .

Mode of Action

3-(Trifluoromethylthio)phenol interacts with its targets through an electrophilic substitution pathway . The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

Biochemical Pathways

The compound is known to contribute to enhanced lipophilicity, which is an indispensable property in the agrochemistry and medicinal chemistry industries .

Pharmacokinetics

The compound is known to be a simple and easy-to-handle electrophilic reagent for the direct introduction of a scf3 group into organic molecules .

Result of Action

The compound is known to contribute to the creation of new functional and advanced materials . Fluorinated organic molecules, such as 3-(Trifluoromethylthio)phenol, frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethylthio)phenol. For instance, the compound was identified as responsible for an odor incident in drinking water, with concentration levels up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIRCKEPOPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380700
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3823-40-3
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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